N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide
Overview
Description
N,N-Dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is a complex organic compound with a molecular formula of C30H27ClN2O3. This compound is characterized by its intricate structure, which includes a naphthalene ring system substituted with chloro and dioxo groups, as well as a piperidine ring with dibenzyl and carboxamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The chloro and dioxo groups are introduced through controlled oxidation and chlorination reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yields and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its structural complexity and reactivity.
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
N,N-Dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is structurally similar to other naphthalene derivatives with various substituents.
Other compounds with similar structures include this compound and N- (3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-4- {2- [ (3,4-DIOXO-3,4-DIHYDRO-1-NAPHTHALENYL)AMINO]PHENYL}-2,4-DIOXOBUTANAMIDE[_{{{CITATION{{{_2{N- (3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-4- {2- (3,4-DIOXO ....
Properties
IUPAC Name |
N,N-dibenzyl-1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN2O3/c31-26-27(29(35)25-14-8-7-13-24(25)28(26)34)32-17-15-23(16-18-32)30(36)33(19-21-9-3-1-4-10-21)20-22-11-5-2-6-12-22/h1-14,23H,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBRCLGBVOQHLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117198 | |
Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N,N-bis(phenylmethyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-65-3 | |
Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N,N-bis(phenylmethyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439108-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N,N-bis(phenylmethyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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